molecular formula C17H10ClNO4 B2526222 Naphthalen-2-yl 4-chloro-3-nitrobenzoate CAS No. 313250-70-3

Naphthalen-2-yl 4-chloro-3-nitrobenzoate

Cat. No.: B2526222
CAS No.: 313250-70-3
M. Wt: 327.72
InChI Key: RWPBTRIVHQJISA-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 4-chloro-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a naphthalene ring system attached to a benzoate moiety, which is further substituted with a chlorine atom and a nitro group

Biochemical Analysis

Biochemical Properties

Naphthalen-2-yl 4-chloro-3-nitrobenzoate has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the levels of liver enzymes in acute toxicity studies . It also appears to interact with alkaline phosphatase (ALP), as levels of this enzyme were raised in both male and female animals in subacute toxicity studies .

Cellular Effects

In terms of cellular effects, this compound has been observed to influence cell function in several ways. For example, it has been found to increase the normal sperm count in male animals, corresponding to a decrease in the abnormality count . This suggests that the compound may have a role in influencing reproductive cellular processes.

Molecular Mechanism

It has been observed to cause changes in glutathione (GSH) levels in the kidney and liver, suggesting that it may interact with this important antioxidant molecule

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, doses of 20 mg/kg in males and 4 mg/kg in females showed decreased GSH levels in the kidney and liver . Histopathological studies did not show any cellular change in these organs, suggesting that the compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For example, it has been observed to increase spermatogenesis at doses of 5 and 10 mg/kg

Metabolic Pathways

It has been found to influence the levels of GSH, suggesting that it may interact with the glutathione metabolism pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-2-yl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Naphthalen-2-yl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Naphthalen-2-yl 4-chloro-3-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its role in modulating specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Comparison with Similar Compounds

Naphthalen-2-yl 4-chloro-3-nitrobenzoate can be compared with other similar compounds such as:

Properties

IUPAC Name

naphthalen-2-yl 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO4/c18-15-8-6-13(10-16(15)19(21)22)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPBTRIVHQJISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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